

Application Notes and Protocols: N-Methylnicotinamide-d4 for Monitoring NAD⁺ Metabolism

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Compound of Interest

Compound Name: *N-Methylnicotinamide-d4*

Cat. No.: *B12412201*

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Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Dysregulation of NAD⁺ metabolism is implicated in a wide range of pathologies, including metabolic disorders, neurodegenerative diseases, and aging. Consequently, monitoring NAD⁺ levels and the flux through its metabolic pathways is of paramount importance in biomedical research and drug development.

N-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide, a key precursor in the NAD⁺ salvage pathway. The levels of MNA in biological fluids can serve as a valuable biomarker for NAD⁺ metabolism and the activity of the enzyme nicotinamide N-methyltransferase (NNMT). Accurate quantification of MNA is crucial for understanding the dynamics of NAD⁺ metabolism in various physiological and pathological states.

This document provides detailed application notes and protocols for the use of **N-Methylnicotinamide-d4** as an internal standard for the precise and accurate quantification of endogenous N-Methylnicotinamide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle and Application

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. **N-Methylnicotinamide-d4** is an ideal internal standard for MNA quantification because it shares identical chemical and physical properties with the endogenous analyte, but has a different mass due to the deuterium labeling. This allows for the correction of variability introduced during sample preparation, chromatography, and ionization, leading to highly accurate and precise measurements.

Applications:

- **Pharmacokinetic Studies:** To determine the pharmacokinetic profile of therapeutic agents that modulate NAD⁺ metabolism by tracking changes in MNA levels.
- **Biomarker Discovery:** To investigate MNA as a potential biomarker for diseases associated with altered NAD⁺ metabolism.
- **Drug Development:** To assess the efficacy of drugs targeting enzymes in the NAD⁺ salvage pathway, such as NNMT.
- **Metabolic Research:** To study the flux and regulation of the NAD⁺ salvage pathway in various biological models.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of N-Methylnicotinamide using **N-Methylnicotinamide-d4** as an internal standard.

Table 1: LC-MS/MS Parameters for N-Methylnicotinamide (MNA) and **N-Methylnicotinamide-d4** (MNA-d4)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Polarity
MNA	137.1	94.1	Varies by instrument	Positive
MNA	137.1	80.1	Varies by instrument	Positive
MNA-d4	141.1	98.1	Varies by instrument	Positive
MNA-d4	141.1	84.1	Varies by instrument	Positive

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Table 2: Linearity and Sensitivity of MNA Quantification

Matrix	Linear Range (ng/mL)	LLOQ (ng/mL)	Reference
Human Serum	2.5 - 80.0	2.5	[1]
Human Plasma	0.1 - 1000	0.1	[2]
Human Urine	0.5 - 500	0.5	[2]

Table 3: Reported Endogenous Concentrations of N-Methylnicotinamide

Biological Matrix	Concentration Range	Population/Model	Reference
Human Plasma	4 - 120 ng/mL	Healthy Adults	[2]
Human Urine	2000 - 15,000 ng/mL	Healthy Adults	[2]
Rat Plasma (intragastric MNACI)	Cmax: 16.13 µM	Wistar Rats	[3]
Human Plasma (6g oral nicotinamide)	Peak ~1-2 hours	Cancer Patients	[4]

Experimental Protocols

Protocol 1: Quantification of N-Methylnicotinamide in Human Plasma/Serum

1. Materials:

- Human plasma or serum samples
- N-Methylnicotinamide (MNA) analytical standard
- **N-Methylnicotinamide-d4** (MNA-d4) internal standard
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

2. Sample Preparation:

- Thaw plasma/serum samples on ice.
- Prepare a stock solution of MNA-d4 internal standard in 50% ACN/water.
- In a clean microcentrifuge tube, add 50 μ L of plasma/serum.
- Add 10 μ L of the MNA-d4 internal standard solution.
- Add 200 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC Column: A C18 or HILIC column suitable for polar analytes.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Develop a suitable gradient to achieve good separation of MNA from other matrix components.
- Flow Rate: Optimize based on the column dimensions.
- Injection Volume: Typically 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the transitions listed in Table 1.

4. Data Analysis:

- Integrate the peak areas for both MNA and MNA-d4.

- Calculate the peak area ratio of MNA to MNA-d4.
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of MNA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro NAD⁺ Metabolism Study using d4-Nicotinamide Tracer

While this document focuses on **N-Methylnicotinamide-d4** as an internal standard, a common related experiment is to use deuterated nicotinamide (d4-Nam) as a tracer to monitor its incorporation into NAD⁺ and its metabolites, including MNA.

1. Materials:

- Cell culture medium
- d4-Nicotinamide (d4-Nam)
- Cultured cells of interest
- Reagents for metabolite extraction (e.g., ice-cold methanol/water)

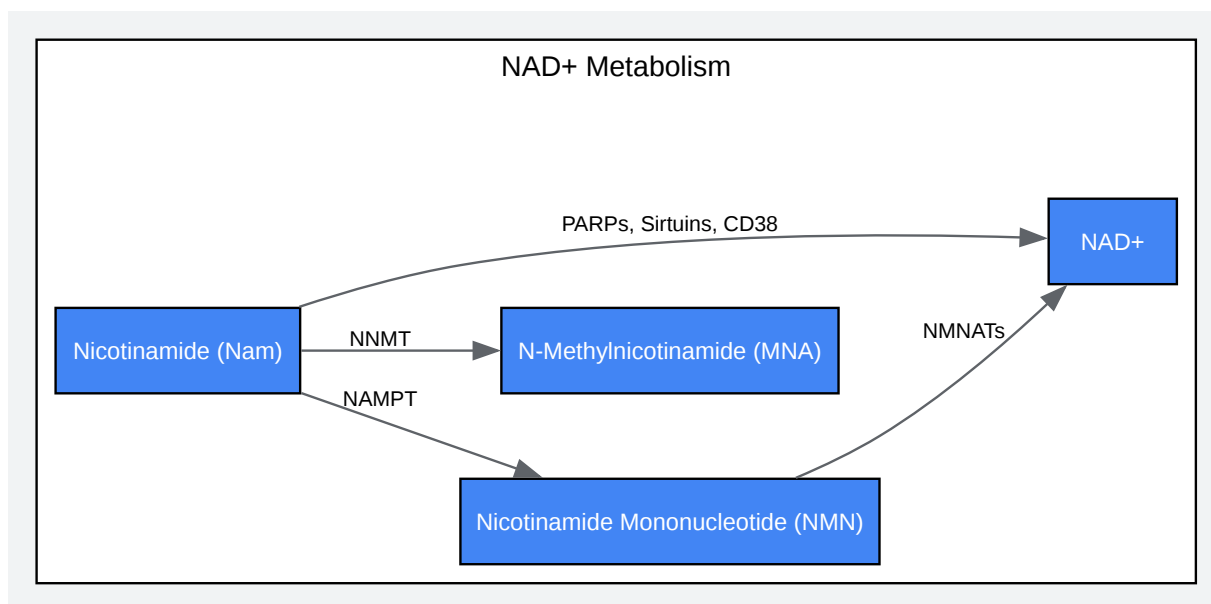
2. Experimental Procedure:

- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of d4-Nam.
- Incubate the cells for various time points.
- At each time point, harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold PBS and adding liquid nitrogen).
- Extract metabolites using a suitable solvent (e.g., 80% methanol).

- Analyze the cell extracts by LC-MS/MS to measure the levels of unlabeled and deuterated NAD⁺, NMN, and MNA.

Visualizations

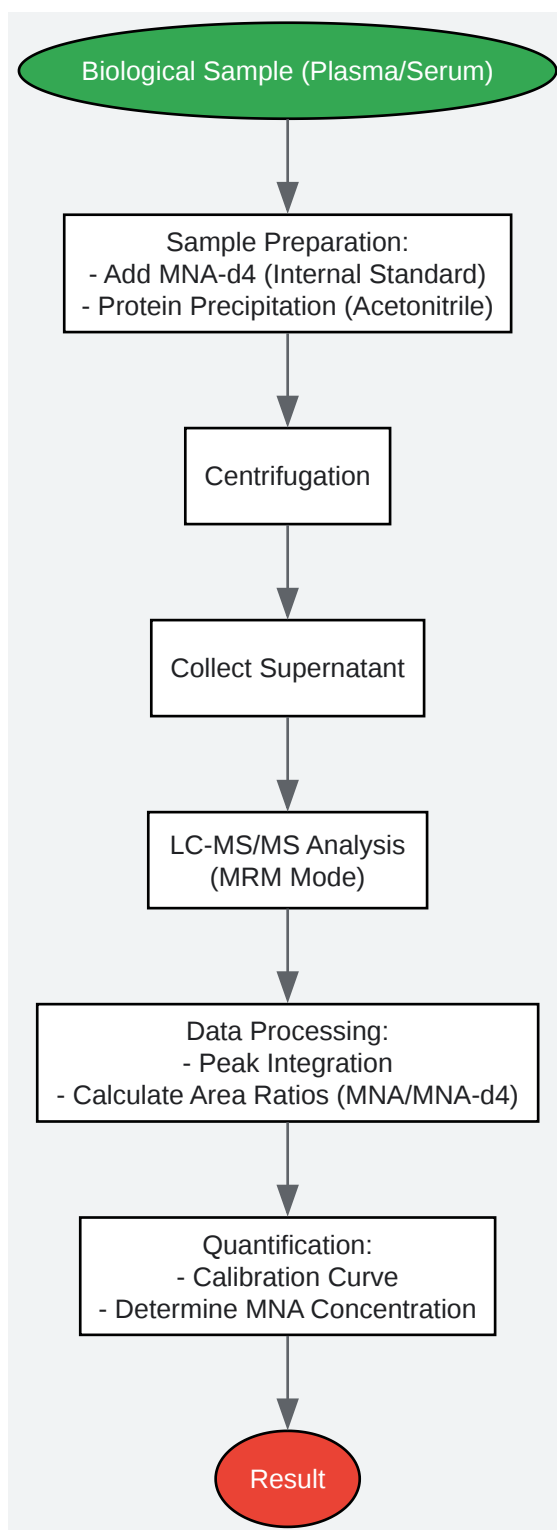
Signaling Pathway: NAD⁺ Salvage Pathway



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Caption: The NAD⁺ salvage pathway illustrating the conversion of nicotinamide.

Experimental Workflow: MNA Quantification



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Caption: Workflow for quantifying N-Methylnicotinamide using an internal standard.

Conclusion

The use of **N-Methylnicotinamide-d4** as an internal standard provides a robust and reliable method for the quantification of N-Methylnicotinamide in various biological matrices. This approach is essential for accurately assessing NAD⁺ metabolism, which is critical for advancing our understanding of numerous diseases and for the development of novel therapeutics. The protocols and data presented here offer a comprehensive guide for researchers and scientists to implement this powerful analytical technique in their studies.

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